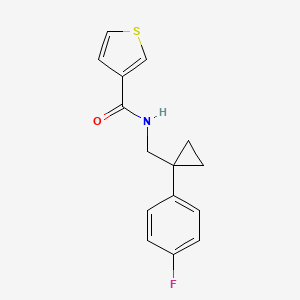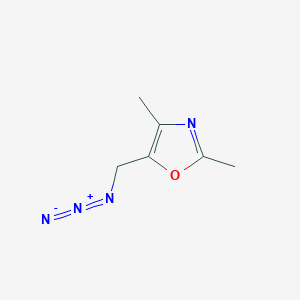![molecular formula C9H20N2O2 B2660181 1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol CAS No. 452105-52-1](/img/structure/B2660181.png)
1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol” is a type of propanolamine . It has a CAS Number of 452105-52-1 . The compound is a powder with a molecular weight of 188.27 . The IUPAC name for this compound is 1-amino-3-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-propanol .
Synthesis Analysis
The synthesis of propanolamines, which includes “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol”, is typically achieved by the addition of amines to one or two equivalents of propylene oxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperatures .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound's derivatives, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds exhibit anodic inhibitor characteristics by forming protective layers on the metal surface, thereby retarding the anodic dissolution of iron. Their inhibition efficiency increases with concentration, demonstrating potential as corrosion inhibitors in various industrial applications (Gao, Liang, & Wang, 2007).
Chemical Synthesis and Structural Analysis
The compound's structure facilitates the synthesis of tertiary amines, which are critical in the development of pharmaceuticals and chemical materials. For example, derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been synthesized and characterized, showcasing the compound's utility in producing molecules with potential therapeutic applications. Structural analyses, including X-ray diffraction, provide insights into the conformations of these molecules, underscoring their significance in medicinal chemistry and materials science (Nitek et al., 2020).
Advanced Organic Synthesis
Research has shown the compound's derivatives can be used in the synthesis of complex organic molecules, such as in the diastereoselective allylstannane additions to certain oxazinones. This process is crucial for creating bioactive peptides found in marine organisms, illustrating the compound's role in synthesizing biologically active materials with potential pharmaceutical applications (Pigza & Molinski, 2010).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester highlights the compound's versatility in peptidomimetic chemistry. This process facilitates the development of novel peptides and peptidomimetics, expanding the toolkit available for drug discovery and development (Sladojevich, Trabocchi, & Guarna, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKPGJHMAOQKTH-JVHMLUBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)
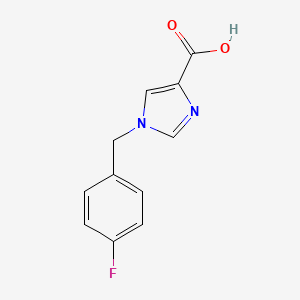
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)
![3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde](/img/structure/B2660101.png)
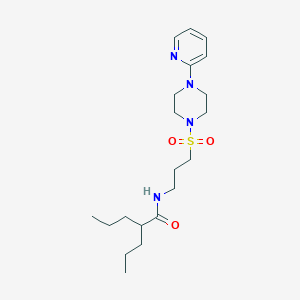
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)
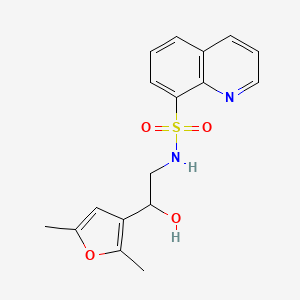

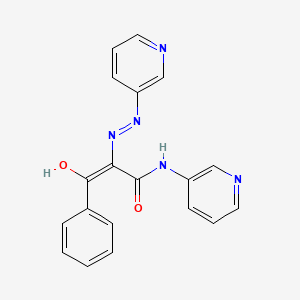

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)
